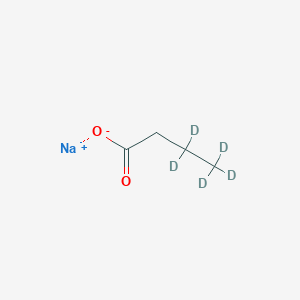
Sodium butyrate-3,3,4,4,4-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium butyrate-3,3,4,4,4-D5: is a deuterated form of sodium butyrate, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The molecular formula of this compound is CD3CD2CH2COONa, and it has a molecular weight of 115.12 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium butyrate-3,3,4,4,4-D5 can be synthesized by reacting butyric acid-3,3,4,4,4-D5 with sodium hydroxide. The reaction involves the dropwise addition of butyric acid-3,3,4,4,4-D5 into a sodium hydroxide solution, followed by evaporation of water and drying to obtain the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized drying equipment to ensure fewer side reaction impurities and higher yields. The process typically includes the following steps:
- Addition of butyric acid-3,3,4,4,4-D5 to sodium hydroxide solution.
- Vigorous reaction at controlled temperatures.
- Evaporation of water and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium butyrate-3,3,4,4,4-D5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce butyric acid derivatives.
Reduction: It can be reduced to form butanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used.
Major Products Formed:
Oxidation: Butyric acid derivatives.
Reduction: Butanol derivatives.
Substitution: Various substituted butyrate compounds.
Applications De Recherche Scientifique
Chemistry: Sodium butyrate-3,3,4,4,4-D5 is used as a stable isotope-labeled compound in various chemical analyses and studies .
Biology: It is used in studies involving metabolic pathways and the role of short-chain fatty acids in biological systems .
Medicine: Research has shown that butyrate and its derivatives have potential therapeutic effects in conditions such as Parkinson’s disease and diabetic kidney disease .
Industry: It is used in the production of deuterated compounds for various industrial applications .
Mécanisme D'action
Sodium butyrate-3,3,4,4,4-D5 exerts its effects primarily through the inhibition of histone deacetylase (HDAC) activity. This inhibition leads to histone hyperacetylation, which affects gene expression and chromatin structure. Additionally, butyrate acts as an epigenetic regulator by up-regulating microRNAs and inducing histone butyrylation and autophagy processes .
Comparaison Avec Des Composés Similaires
- Sodium butyrate-2,4-13C2
- Sodium butyrate-4-13C
- Sodium butyrate-2-13C
- Sodium butyrate-1,2-13C2
- Sodium butyrate-13C4
- Sodium propionate-d5
- 2-Keto-3-(methyl-13C,d1)-butyric-3,4,4,4-d4 acid sodium salt
- Sodium benzoate-d5
- Palmitic acid-15,15,16,16,16-d5
Uniqueness: Sodium butyrate-3,3,4,4,4-D5 is unique due to its deuterium labeling, which makes it particularly useful in studies involving metabolic tracing and the investigation of biochemical pathways. Its stable isotope labeling provides distinct advantages in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Propriétés
Formule moléculaire |
C4H7NaO2 |
|---|---|
Poids moléculaire |
115.12 g/mol |
Nom IUPAC |
sodium;3,3,4,4,4-pentadeuteriobutanoate |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3,2D2; |
Clé InChI |
MFBOGIVSZKQAPD-LUIAAVAXSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])CC(=O)[O-].[Na+] |
SMILES canonique |
CCCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



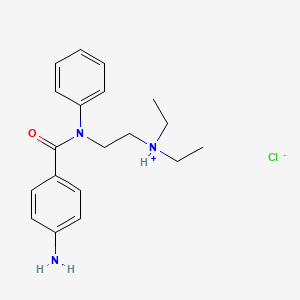

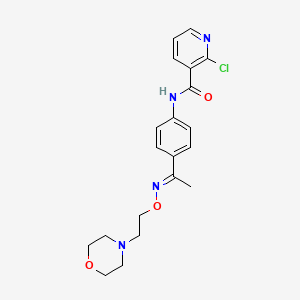

![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
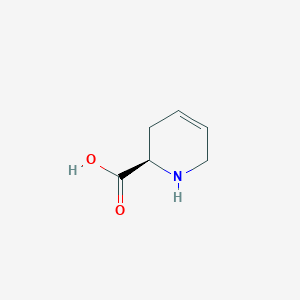
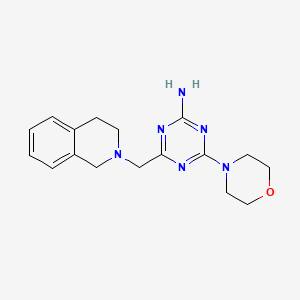

![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)
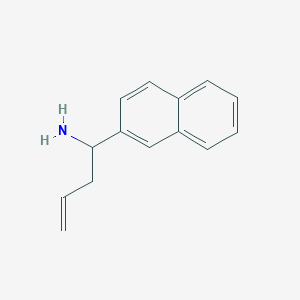
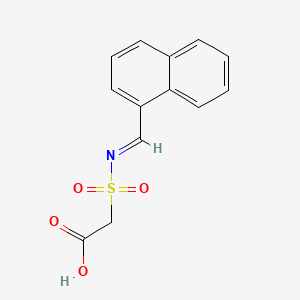
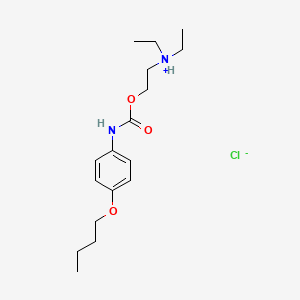
![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
